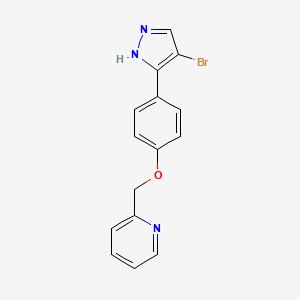
2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine
描述
2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a phenoxy group linked to a pyridine ring
属性
分子式 |
C15H12BrN3O |
|---|---|
分子量 |
330.18 g/mol |
IUPAC 名称 |
2-[[4-(4-bromo-1H-pyrazol-5-yl)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C15H12BrN3O/c16-14-9-18-19-15(14)11-4-6-13(7-5-11)20-10-12-3-1-2-8-17-12/h1-9H,10H2,(H,18,19) |
InChI 键 |
RJCZEOZRHIWBON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C3=C(C=NN3)Br |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Coupling with phenol: The brominated pyrazole is coupled with phenol in the presence of a base to form the phenoxy derivative.
Linking to pyridine: Finally, the phenoxy derivative is linked to a pyridine ring through a suitable linker, often involving a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Industry: The compound can be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenoxy group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The pyridine ring may also contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar structural features but lacking the phenoxy and pyridine groups.
Phenoxymethylpyridine: A compound with a similar pyridine and phenoxy structure but lacking the brominated pyrazole ring.
Uniqueness
2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine is unique due to the combination of its pyrazole, phenoxy, and pyridine moieties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


